molecular formula C11H11BrF3NO2 B1447306 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide CAS No. 1807593-84-5

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide

Cat. No.: B1447306
CAS No.: 1807593-84-5
M. Wt: 326.11 g/mol
InChI Key: UVYRZPSEYUVVDR-UHFFFAOYSA-N
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Description

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide is an organic compound with the molecular formula C11H11BrF3NO2. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring, along with a propanamide moiety. It is a solid substance with a molecular weight of 326.11 g/mol .

Scientific Research Applications

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide typically involves the bromination of a precursor compound followed by amide formation. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. The hydroxyl and amide groups can form hydrogen bonds, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a trifluoromethyl group enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-10(2,12)9(18)16-7-4-3-6(5-8(7)17)11(13,14)15/h3-5,17H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYRZPSEYUVVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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